2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound that features multiple halogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. One common method includes the formation of the imine bond through the condensation of an aldehyde with an amine, followed by halogenation reactions to introduce bromine and iodine atoms. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[(pyridin-2-yl)formamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 2-iodobenzoate
Uniqueness
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms.
Properties
Molecular Formula |
C20H12Br2IN3O3 |
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Molecular Weight |
629.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C20H12Br2IN3O3/c21-14-8-13(11-25-26-19(27)12-4-3-7-24-10-12)18(16(22)9-14)29-20(28)15-5-1-2-6-17(15)23/h1-11H,(H,26,27)/b25-11+ |
InChI Key |
FZNJQZZLGXJYIX-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3)I |
Origin of Product |
United States |
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